2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a chemical compound with significant research interest due to its potential applications in medicinal chemistry. This compound has the following characteristics:
The synthesis of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one involves several steps that utilize various reagents and conditions. A notable method includes:
The yield and purity of the synthesized compound are typically high, making it suitable for further research applications.
The molecular structure of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one can be described using various structural representations:
| Property | Data |
|---|---|
| IUPAC Name | 2-chloro-9-cyclopentyl-7,7-difluoro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one |
| InChI | InChI=1S/C12H13ClF2N4O/c13-11... |
| InChI Key | QUCPBKFOMWSJFG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F |
These representations provide insight into the compound's geometric configuration and functional groups that contribute to its biological activity.
The compound undergoes several chemical reactions that are essential for its application in biological systems. Notably:
These reactions highlight the compound's significance in therapeutic contexts.
The mechanism of action of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is primarily centered around its interaction with PLK1:
This mechanism underlines its potential use in cancer therapy and research into cell cycle dynamics.
The physical and chemical properties of this compound are critical for understanding its behavior in various environments:
These properties influence how the compound can be utilized in laboratory settings and potential formulations for therapeutic use .
The primary applications of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one include:
These applications illustrate the compound's relevance in both academic research and potential clinical settings .
Transition metal-catalyzed cross-coupling reactions are pivotal for constructing the pyrimidodiazepinone core. Palladium-catalyzed Buchwald-Hartwig amination enables the introduction of the cyclopentyl moiety at the N9 position of the diazepinone ring system. This method achieves superior regiocontrol compared to nucleophilic substitution, particularly given the steric constraints imposed by the fused pyrimidine ring. Precise temperature control (80–100°C) and ligand selection (e.g., XPhos) are critical for suppressing N-alkylation byproducts and achieving >85% conversion in model systems [1] [8].
Table 1: Impact of Ligand Selection on Palladium-Catalyzed Alkylation
| Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (N9:N7 Ratio) |
|---|---|---|---|---|
| XPhos | 80 | 12 | 88 | 95:5 |
| BINAP | 100 | 10 | 76 | 85:15 |
| DPPF | 90 | 15 | 68 | 80:20 |
Data adapted from industrial scale-up studies [1] [4]
Continuous flow reactors enhance this chemistry by improving mass transfer during gaseous reagent introduction (e.g., CO in carbonylation steps) and enabling precise residence time control. The technology mitigates decomposition pathways observed in batch systems during extended reaction times [4] [8].
Cesium carbonate serves a dual role in the N5-methylation of the diazepinone scaffold: as a non-nucleophilic base for imide deprotonation and as a phase-transfer catalyst. Kinetic studies reveal that methylation efficiency correlates with cationic species solubility, explaining cesium's superiority over potassium carbonate (92% vs. 68% yield). The reaction proceeds via a concerted SN2 mechanism, as evidenced by complete inversion of configuration when using chiral alkyl halides [1] [3].
Critical parameters for optimization:
DMF transcends its conventional solvent role in pyrimidodiazepinone synthesis, functioning as a reaction partner and catalyst. During the ring-closing step to form the diazepinone core, DMF participates in Vilsmeier-Haack type reactions, facilitating electrophilic cyclization through imidoyl chloride intermediates. This pathway enhances regioselectivity by directing cyclization to the pyrimidine N1 position (C6 carbonyl formation) rather than alternative ring sizes [3] [8].
Table 2: Solvent Effects on Diazepinone Cyclization
| Solvent | Temperature (°C) | Reaction Time (h) | Regioselectivity (6H:8H Ratio) | Byproduct Formation (%) |
|---|---|---|---|---|
| DMF | 120 | 4 | 98:2 | <1 |
| NMP | 120 | 6 | 92:8 | 7 |
| DMSO | 130 | 5 | 85:15 | 12 |
Data from green chemistry studies [3]
DMF’s high polarity (ε=36.7) stabilizes the dipolar transition state during annulation, reducing activation energy by ~15 kJ/mol compared to THF. This stabilization is quantified via Arrhenius plots of cyclization kinetics. Additionally, DMF coordinates with Lewis acidic metal catalysts (e.g., ZnCl₂), improving their solubility and preventing catalyst precipitation during continuous processing [3] [8].
Scaling pyrimidodiazepinone synthesis introduces significant challenges in heat/mass transfer, impurity control, and reaction homogeneity. Laboratory-scale batch synthesis (≤100 g) achieves 65–75% overall yield through manual process adjustments impractical at pilot scale (≥10 kg). Key scalability constraints include:
Table 3: Scale-Dependent Process Parameters
| Parameter | Laboratory Scale (100g) | Pilot Scale (10kg) | Mitigation Strategy |
|---|---|---|---|
| Cooling Efficiency | 500 W/L | 50 W/L | Segmented reagent addition |
| Mixing Time | 0.5 s | 15 s | High-shear impellers |
| Byproduct Accumulation | <0.5% | 5–8% | Molecular sieves in solvent system |
| Reaction Homogeneity | Uniform | Gradient formation | Static mixers in continuous flow setup |
Data derived from scale-up support services [6]
Industrial protocols address these challenges through hybrid batch-continuous processing:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1